N1-2-萘基-α-天冬酰胺

描述

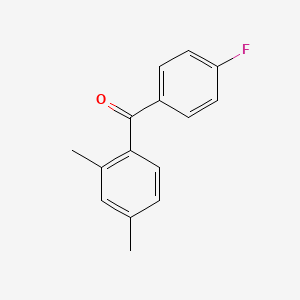

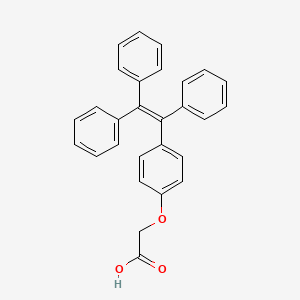

N1-2-Naphthyl-alpha-asparagine is a non-protein amino acid derivative with a molecular weight of 258.28 and a molecular formula of C14H14N2O3 . It has shown promise in various applications, including biomedical research, pharmacology, and nanotechnology.

Molecular Structure Analysis

The molecular structure of N1-2-Naphthyl-alpha-asparagine is represented by the formula C14H14N2O3 . It’s important to note that the exact structure might vary based on the specific conditions and reactions it undergoes.科学研究应用

在植物氮代谢中的作用

植物中的天冬酰胺代谢: 天冬酰胺,包括 N1-2-萘基-α-天冬酰胺衍生物,在植物中的氮运输和储存中起着至关重要的作用。对拟南芥的研究表明,天冬酰胺氨基转移酶和ω-酰胺酶等酶参与天冬酰胺代谢,影响植物的生长和发育 (Zhang & Marsolais, 2014).

对作物发育的影响: 对水稻的研究发现天冬酰胺合成酶在植物发育中的重要性,其中天冬酰胺水平的变化会影响株高、根长和分蘖数 (Luo et al., 2018).

对植物生理学和生物化学的贡献

小麦中天冬酰胺合成酶的表达: 研究探索了小麦中天冬酰胺合成酶基因的表达,强调了它们在氮储存和运输中的作用,对食品安全有影响 (Gao et al., 2016).

在豆科植物中氮运输中的作用: 天冬酰胺的代谢,包括天冬酰胺酶的分解代谢,在豆科植物中至关重要,尤其是在种子生产期间的吸收器官中。这个过程对于植物体内氮的有效运输至关重要 (Yabuki et al., 2017).

在分子生物学和化学中的应用

受保护的α-烷基天冬氨酸和天冬酰胺衍生物的合成: 研究已经证明了合成正交保护的α-烷基天冬氨酸和天冬酰胺衍生物的方法,这对各种生化应用至关重要 (Gerona-Navarro et al., 2003).

拟南芥中酶的表征: 拟南芥丝氨酸:乙醛酸氨基转移酶已被表征为天冬酰胺氨基转移酶,提供了对涉及天冬酰胺的酶促途径的见解 (Zhang et al., 2013).

作用机制

Target of Action

N1-2-Naphthyl-alpha-asparagine, also known as Asp-beta-naphthylamide or H-Asp-betaNA, is a derivative of the amino acid asparagine . The primary targets of this compound are likely to be similar to those of asparagine, which include sodium-coupled neutral amino acid transporters and asparagine synthetase . These targets play crucial roles in amino acid transport and the metabolism of toxic ammonia in the body .

Mode of Action

Asparagine, from which this compound is derived, is known to play a significant role in the metabolism of toxic ammonia in the body . Asparagine synthase attaches ammonia to aspartic acid in an amidation reaction . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

The biochemical pathways affected by N1-2-Naphthyl-alpha-asparagine are likely to be similar to those affected by asparagine. Asparagine is involved in the metabolism of toxic ammonia in the body through the action of asparagine synthase . Two enzymes are involved in asparagine metabolism: asparagine synthase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .

Pharmacokinetics

The adme (absorption, distribution, metabolism, and excretion) properties of asparagine, from which this compound is derived, are known to some extent . Asparagine is a non-essential amino acid that can be biosynthesized in the body and is also obtained from dietary sources .

Result of Action

Asparagine is known to be critical for the production of the body’s proteins, enzymes, and muscle tissue . It is also claimed to balance nervous system function .

属性

IUPAC Name |

3-amino-4-(naphthalen-2-ylamino)-4-oxobutanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N2O3/c15-12(8-13(17)18)14(19)16-11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,15H2,(H,16,19)(H,17,18) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRMVHTZHFWHHIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)NC(=O)C(CC(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40979721 | |

| Record name | 3-Amino-4-hydroxy-4-[(naphthalen-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

635-91-6 | |

| Record name | Aspartic acid beta-naphthylamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000635916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Amino-4-hydroxy-4-[(naphthalen-2-yl)imino]butanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40979721 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (S)-3-amino-4-(2-naphthylamino)-4-oxobutyric acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.222 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-3-[(1R,2R)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B6318757.png)

![N,N-bis[(1S)-1-(4-methoxyphenyl)ethyl]-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine](/img/structure/B6318767.png)

![rac-(1S,5R)-6-Azabicyclo[3.2.1]octane hydrochloride](/img/structure/B6318774.png)

![3-Amino-N-[3-(aminosulfonyl)phenyl]-4-hydroxy-benzenesulfonamide](/img/structure/B6318807.png)

![4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanol](/img/structure/B6318821.png)

![1-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]-1H-pyrrole](/img/structure/B6318830.png)